5,6-Diaminopyrimidin-4-ol sulfate (salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-6-hydroxypyrimidine hemisulfate typically involves the reaction of appropriate pyrimidine derivatives under controlled conditions. One common method includes recrystallization from water, which helps in purifying the compound . The free base of the compound also crystallizes from water .
Industrial Production Methods
Industrial production methods for 4,5-diamino-6-hydroxypyrimidine hemisulfate are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-6-hydroxypyrimidine hemisulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 4,5-diamino-6-hydroxypyrimidine hemisulfate include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of 4,5-diamino-6-hydroxypyrimidine hemisulfate depend on the type of reaction. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4,5-Diamino-6-hydroxypyrimidine hemisulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4,5-diamino-6-hydroxypyrimidine hemisulfate involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-4-pyrimidinone hemisulfate salt
- 5,6-Diamino-4-pyrimidinol hemisulfate salt
- 2,4-Diamino-6-hydroxypyrimidine hemisulfate
Uniqueness
4,5-Diamino-6-hydroxypyrimidine hemisulfate is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H14N8O6S |
---|---|
Molecular Weight |
350.32 g/mol |
IUPAC Name |
5-amino-4-imino-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1-2H,5H2,(H2,6,7,8,9);(H2,1,2,3,4) |
InChI Key |
UMKXMPXJPLSTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=N)C(C(=O)N1)N.C1=NC(=N)C(C(=O)N1)N.OS(=O)(=O)O |
Origin of Product |
United States |
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